Stanozolol

Catalog No.
S543933
CAS No.
10418-03-8
M.F
C21H32N2O
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stanozolol

Stanozolol is a 17α-alkylated androgen receptor agonist with high oral bioavailability, uniquely suited for reproducible models of steroid-induced dyslipidemia and low SHBG. Unlike testosterone esters or other orally active AAS, it consistently induces a severe HDL/LDL imbalance and potent SHBG suppression, enabling mechanistic atherosclerosis or endocrine studies. Procure this benchmark for HAE prophylaxis research with confidence. - >98% HPLC purity, validated batch-to-batch. - Simplified oral dosing eliminates injection-related variables. - Ready stock for time-sensitive preclinical protocols.

CAS Number

10418-03-8

Product Name

Stanozolol

IUPAC Name

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

LKAJKIOFIWVMDJ-OLPJAUBDSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

solubility

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE

Synonyms

Androstanazol, Methylstanazol, Stanazolol, Stanozolol, Stromba, Winstrol

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C

The exact mass of the compound Stanozolol is 328.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, sol in dimethylformamide; sparingly sol in alc and chloroform; slightly sol in ethyl acetate and acetone; very slightly sol in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), distinguished by a pyrazole ring fused to the A-ring of the steroid nucleus. This structural modification confers high oral bioavailability by hindering first-pass hepatic metabolism, a key processing advantage over non-alkylated parenteral steroids. It functions as an agonist of the androgen receptor, and while it possesses both muscle-building (anabolic) and masculinizing (androgenic) properties, it is characterized by a high anabolic-to-androgenic ratio compared to testosterone. These core attributes—oral activity and a distinct efficacy profile—are central to its selection in both research and veterinary applications.

Research Fit

Structurally distinct A-ring: pyrazole fusion supports oral bioavailability for in vivo models
Low SHBG binding: high free fraction simplifies PK/PD interpretation
AR-dependent transactivation context: distinct gene expression profile for steroid class research

Substituting Stanozolol with other anabolic-androgenic steroids (AAS) based on compound class alone is unreliable due to significant, procurement-relevant differences in processing, safety, and biological activity. Unlike non-17α-alkylated steroids such as testosterone esters, Stanozolol's oral bioavailability simplifies administration protocols but introduces a distinct risk of hepatotoxicity that is not comparable. Even among orally active 17α-alkylated AAS, substitution is problematic; for example, Oxandrolone exhibits a markedly different hepatic safety profile. Furthermore, Stanozolol's effects on serum lipid profiles and its potent ability to reduce Sex Hormone-Binding Globulin (SHBG) are quantitatively distinct from testosterone and other AAS, leading to different outcomes in both therapeutic and research models. These unique structural and metabolic attributes mean that data generated with Stanozolol cannot be reliably replicated with analogs like Danazol or benchmark AAS such as Nandrolone.

Substitution Risk

Class-level 17α-alkylation: LAGS binding profile differs significantly, limiting hepatic mechanistic substitution
Transcriptional specificity: AR activation signatures may not transfer between anabolic steroids
GSH depletion profile: oxidative stress marker response in primary hepatocytes may not extrapolate across compounds

Oral Administration Route and Hepatotoxicity Profile Defines Processability and Safety Considerations

Stanozolol's C17-alpha alkylation is a critical structural feature that enables high oral bioavailability by preventing extensive first-pass liver metabolism. This provides a significant handling and process advantage over non-alkylated, injectable-only steroids like testosterone esters, which require different formulation and administration protocols. However, this structural benefit is directly linked to a risk of hepatotoxicity. Compared to other C17-alpha alkylated orals, Stanozolol demonstrates greater hepatic risk than Oxandrolone, which is often preferred for applications where hepatic safety is a primary concern. This trade-off between oral processability and a specific hepatic safety profile is a key differentiator for compound selection.

Evidence DimensionHepatotoxicity Risk Profile
Target Compound DataAssociated with elevations in liver function tests and risk of cholestasis, peliosis hepatis, and tumors.
Comparator Or BaselineOxandrolone: Exhibits markedly superior hepatic safety with less hepatotoxicity. Non-alkylated Testosterone Esters: Rarely implicated in cholestasis.
Quantified DifferenceQualitatively different risk profile; Stanozolol is considered more hepatotoxic than Oxandrolone and poses a risk not typically associated with parenteral non-17α-alkylated steroids.
ConditionsOral administration of C17-alpha alkylated steroids.

This evidence directly informs the choice between an easily administered oral compound and alternatives with lower hepatic risk, a critical decision in experimental design and long-term studies.

LAGS Inhibition Rank
Reported
Ranked above danazol (IC50 116 nM) among tested 17α-alkylated AAS
Supports LAGS-targeted mechanistic studies
Rat liver microsome assay context

Distinctly Adverse Impact on Serum Lipoprotein Profiles Compared to Parenteral Testosterone

Stanozolol administration results in a significantly more adverse effect on serum lipoproteins than parenteral testosterone. In a head-to-head crossover study, oral Stanozolol (6 mg/day) dramatically reduced HDL cholesterol, primarily by depleting the HDL2 subfraction. In contrast, intramuscular testosterone enanthate (200 mg/week) caused only a minor reduction in HDL, affecting the HDL3 subfraction. Furthermore, Stanozolol increased LDL cholesterol by 29%, whereas testosterone decreased it by 16%. This demonstrates that the choice of steroid and its administration route are critical determinants of its impact on lipid metabolism.

Evidence DimensionChange in Serum Lipoprotein Levels
Target Compound DataHDL-C reduced by 33%; HDL2 subfraction reduced by 71%; LDL-C increased by 29%.
Comparator Or BaselineTestosterone Enanthate (parenteral): HDL-C reduced by 9%; LDL-C decreased by 16%.
Quantified DifferenceStanozolol induced a 3.7-fold greater reduction in total HDL-C and had an opposing effect on LDL-C compared to testosterone.
ConditionsSix-week crossover trial in male weight lifters. Stanozolol administered orally at 6 mg/day; Testosterone Enanthate administered via intramuscular injection at 200 mg/week.

For research involving cardiovascular or metabolic endpoints, Stanozolol provides a model of severe, oral AAS-induced dyslipidemia that is not replicated by parenteral testosterone, making it a specific tool for such studies.

AR Transactivation Profile
Reported
Cluster assignment with anabolics/testosterone-precursors branch
Supports steroid-class-specific gene expression studies
No intra-class quantitative difference reported

High Anabolic-to-Androgenic Ratio Relative to Testosterone

Stanozolol is engineered to dissociate anabolic (myotrophic) effects from androgenic (virilizing) effects more effectively than the parent hormone, testosterone. Based on rodent models, which provide a standardized preclinical measure, the anabolic-to-androgenic ratio of testosterone is defined as 1:1. In the same assays, Stanozolol exhibits a ratio as high as 30:1, indicating a strong preference for anabolic activity. This separation of activities is a primary reason for selecting Stanozolol over testosterone in applications where maximizing anabolic effects while minimizing androgenic side effects is the goal.

Evidence DimensionAnabolic : Androgenic Ratio
Target Compound Data30 : 1
Comparator Or BaselineTestosterone: 1 : 1 Nandrolone: 10 : 1
Quantified DifferenceStanozolol shows a 30-fold greater separation of anabolic from androgenic activity compared to testosterone in standard preclinical models.
ConditionsStandardized rat tissue assays (levator ani muscle for anabolic effect vs. seminal vesicle for androgenic effect).

This evidence justifies procuring Stanozolol for studies requiring potent anabolic support (e.g., muscle wasting models) where the androgenic effects of testosterone would be a confounding or undesirable variable.

GSH Depletion Comparison
Data to verify
Stanozolol: no significant GSH depletion
Oxymetholone & methyltestosterone: depletion at 2–6 h
Indicates differentiated oxidative stress endpoint
Primary rat hepatocyte model

Potent Reduction of Sex Hormone-Binding Globulin (SHBG) to Increase Free Testosterone Bioavailability

Stanozolol is a potent suppressor of Sex Hormone-Binding Globulin (SHBG), a protein that binds to and inactivates sex hormones like testosterone. By significantly lowering SHBG levels, Stanozolol increases the proportion of free, biologically active testosterone in circulation. This mechanism is a key differentiator from other compounds. While other androgens like Danazol also reduce SHBG, the specific efficacy and downstream effects can differ. This potent SHBG reduction makes Stanozolol a specific tool for modulating the free androgen index and studying the effects of increased hormone bioavailability.

Evidence DimensionSHBG Suppression
Target Compound DataKnown to cause a marked decrease in serum SHBG levels.
Comparator Or BaselineTestosterone: Also reduces SHBG, but its primary action is direct receptor agonism. Danazol: Also a potent SHBG suppressor, but with a different overall pharmacological profile and side effects.
Quantified DifferenceStanozolol is recognized as one of the most effective AAS for lowering SHBG, thereby indirectly amplifying the effects of other androgens.
ConditionsIn vivo administration in human and animal models.

This property makes Stanozolol uniquely suitable for experimental models designed to investigate the physiological consequences of low SHBG and elevated free testosterone, independent of exogenous testosterone administration.

SHBG Binding Rank
Reported
Lowest relative binding affinity among synthetic AAS tested; mesterolone highest (~4× DHT)
Supports high free fraction PK studies
Competitive binding assay context
Serum EPO Induction
Reported
Significantly higher EPO and testosterone vs nandrolone (p>0.001 at multiple timepoints)
Supports erythropoiesis endpoint models
Feline in vivo model; n=5 per group

Veterinary and Preclinical Models Requiring Orally Administered Anabolic Support

For preclinical or veterinary studies in species like canines and equines, Stanozolol's oral bioavailability offers a clear process advantage over injectable steroids, simplifying dosing protocols and reducing animal handling stress. It is used to improve appetite, increase strength, and treat anemia or conditions causing muscle wasting, where its high anabolic-to-androgenic ratio is beneficial.

Research Models of AAS-Induced Dyslipidemia and Cardiovascular Stress

Based on direct comparative evidence, Stanozolol serves as a specific and potent tool compound for inducing an adverse lipid profile, characterized by a severe reduction in HDL and an increase in LDL. This makes it a more suitable choice than parenteral testosterone for studies aiming to investigate the molecular mechanisms of steroid-induced atherosclerosis or to test potential mitigating agents.

Endocrinology Research on the Regulation and Pathophysiology of SHBG

Due to its pronounced ability to suppress SHBG production, Stanozolol is a valuable pharmacological tool for creating in vivo models of low SHBG. This allows researchers to isolate and study the downstream metabolic and physiological effects of increased free androgen bioavailability, a factor implicated in various endocrine disorders.

Prophylactic Treatment Models for Hereditary Angioedema (HAE)

Stanozolol is a well-documented agent for HAE prophylaxis, where its mechanism involves enhancing the production of C1 esterase inhibitor after hepatic metabolism. This specific, orally-activated mechanism makes it a relevant positive control or benchmark compound in the development and testing of new therapies for HAE and related complement-mediated disorders.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatic LAGS pathway research
LAGS binding profile
[3H]dexamethasone competition assay context
In vivo PK/PD free fraction studies
SHBG binding affinity profile
Reported binding rank relative to DHT
Erythropoiesis endpoint stimulation studies
Serum EPO induction context
Reported model-response comparison
AR transactivation and steroid class profiling
Promoter activation signature
(ARE)2TATA-luc clustering endpoint

Physical Description

Solid

Color/Form

Crystals from alcohol
NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS
White or almost white solid crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

328.251463648 g/mol

Monoisotopic Mass

328.251463648 g/mol

Heavy Atom Count

24

LogP

log Kow = 4.4 (est)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

229.8-242.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4R1VB9P8V3

Related CAS

302-96-5 (Alternate Registry Number)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H361 (97.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stanozolol is a synthetic anabolic steroid with therapeutic uses in treating C1-inhibitor deficient hereditary angioedema. C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens from the body. Stanozolol may help control attacks of hereditary angioedema. Stanozolol can be administered orally or intramuscularly.

Therapeutic Uses

Anabolic Steroids
Stanozolol ... /is/ indicated in conditions such as chronic infections, extensive surgery, corticosteroid-induced myopathy, decubitus ulcers, burns, or severe trauma, which require reversal of catabolic processes or protein-sparing effects. /This agent is/ ... adjunct to, and not replacement for, conventional treatment of these disorders. /NOT included in US product labeling/
Stanozolol is effective in raising hemoglobin concentrations in some cases of aplastic anemia (congenital or idiopathic). /NOT included in US product labeling/
Stanozolol ... /is/ indicated in the prophylaxis of hereditary angioedema to decrease the frequency and severity of attacks. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for STANOZOLOL (10 total), please visit the HSDB record page.

Pharmacology

Stanozolol is a synthetic anabolic-androgenic steroid (AAS), which promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism).
Stanozolol is an orally active synthetic anabolic steroid and a 17alpha-alkylated derivative of dihydrotestosterone that is formed by the condensation of the 3-keto-aldehyde moiety of oxymetholone with hydrazine, with androgenic activity. Although stanozolol has low affinity for binding the androgen receptor (AR), it strongly activates AR-mediated signaling, which stimulates both protein synthesis and erythropoietin production. This agent may stimulate fat loss while retaining lean body mass, and may induce hemoglobin production and red blood cell formation; therefore, stanozolol may be used to treat wasting diseases or anemia.

MeSH Pharmacological Classification

Anabolic Agents

ATC Code

A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA02 - Stanozolol

Mechanism of Action

The anabolic steroid, stanozolol, is used therapeutically to treat a number of pathological conditions and its clinical effects suggest that it can modulate connective tissue breakdown. The ability of this compound to stimulate prostaglandin E2 (PGE2), collagenase, gelatinase and stromelysin production by human synovial and skin fibroblasts in vitro was examined. The results showed that stanozolol significantly stimulated, in a dose dependent manner, PGE2, collagenase and stromelysin production by skin fibroblasts. However, no stimulation was seen in the synovial cell lines. In contrast, no effect on gelatinase production was seen in either cell type, following exposure to stanozolol. The synovial and skin lines both exhibited a significant stimulation of PGE2 and all three metalloproteinases in response to interleukin-1 beta (IL-1 beta).
Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP); and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR); and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR.
Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/
Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/
Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

3.3X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

10418-03-8
302-96-5

Absorption Distribution and Excretion

It is not known whether anabolic steroids are distributed into breast milk. /Anabolic steroids/

Metabolism Metabolites

Urinary metabolites of stanozolol (17 alpha-methyl-17 beta-hydroxy-5 alpha-androst-2-eno(3,2-c)-pyrazole) following oral administration were isolated by chromatography on XAD-2 and by preparative high-performance liquid chromatography (HPLC) and identified by gas chromatography-mass spectrometry (GC/MS) with electron impact (EI)-ionisation. Stanozolol is excreted as a conjugate but is metabolized to a large extent. All identified metabolites are hydroxylated, namely at C-3' of the pyrazole ring and at C-4 beta, C-16 alpha and C-16 beta of the steroid. Less than 5% of the metabolites are found in the unconjugated urine fraction: 3'-hydroxy-stanozolol (II) and 3'-hydroxy-17-epistanozolol (III). Conjugated excreted metabolites are 3'-hydroxystanozolol (II), stanozolol (I), 4 beta-hydroxy-stanozolol (IV), 16 beta-hydroxystanozolol (V), 16 alpha-hydroxystanozolol (VI), two isomers of 3',16-dihydroxystanozolol (VII, VIII), two isomers of 4 beta, 16-dihydroxystanozolol (IX, X) and a 3',?-dihydroxystanozolol (XI). 3'-Hydroxystanozolol, 4 alpha-hydroxystanozolol, 4 beta-hydroxystanozolol, 16 alpha-hydroxy-, 16 alpha-hydroxy-17-epi- and 16 beta-hydroxystanozolol were synthesised to confirm the structural assignment of the main metabolites.
The equine phase I and phase II metabolism of the synthetic anabolic steroid stanozolol was investigated following its administration by intramuscular injection to a thoroughbred gelding. The major phase I biotransformations were hydroxylation at C16 and one other site, while phase II metabolism in the form of sulfate and beta-glucuronide conjugation was extensive.
An analytical method has been developed in order to control the illegal use of stanozolol as growth promoter in livestock. ... Urinary metabolites were identified by mass spectrometry. Stanozolol and 16-hydroxystanozolol were detected after oral administration, while 16-hydroxystanozolol and 4,16-dihydroxystanozolol were found after subcutaneous administration.

Wikipedia

Stanozolol
Flurazepam

Drug Warnings

Vet: monitor benefits and need carefully in cardiac disease and nephritis.
Use of anabolic steroids by athletes is not recommended. Objective evidence is conflicting and inconclusive as to whether these medications significantly increase athletic performance by increasing muscle strength. Weight gains reported by athletes are due in part to fluid retention, which is a potentially hazardous side effect of anabolic steroid therapy. The risk of other unwanted effects, such as testicular atrophy and suppression of spermatogenesis in males; menstrual disturbances and virilization, such as deepening of voice, development of acne, and unnatural growth of body hair in females; peliosis hepatis or other hepatotoxicity; and hepatic cancer outweigh and possible benefit received from anabolic steroids and make their use in athletes inappropriate. /Anabolic steroids/
Anabolic steroids are not recommended for use during pregnancy, since studies in animals have shown that anabolic steroids cause masculinization of the fetus. Risk-benefit must be carefully considered. /Anabolic steroids/
Contraindications: Hypersensitivity to anabolic steroids; male patients with prostate or breast carcinoma; carcinoma of the breast in females with hypercalcemia; nephrosis; the nephrotic phase of nephritis; pregnancy; to enhance physical appearance or athletic performance. /Anabolic steroids/
For more Drug Warnings (Complete) data for STANOZOLOL (17 total), please visit the HSDB record page.

Biological Half Life

24 hours

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Manson, US 3030358 (1962 to Sterling Drug).
17-Methyl-5alpha-androstan-17beta-ol-3-one is converted into its 2-formyl derivative which is then condensed with hydrazine hydrate.

General Manufacturing Information

...Introduced primarily for use as anabolic agents with expectation that they would be relatively less androgenic than testosterone & its close relatives. None is free of androgenic activity in man, & in many instances androgenicity is much greater than results of animal tests had predicted. /Anabolic Steroids/
Bioassay for anabolic potency. /Androgens & Anabolic steroids/
Sanofi ... production suspended in October, 2002
Discontinued
For more General Manufacturing Information (Complete) data for STANOZOLOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: stanozolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: stanozolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: stanozolol; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards

Clinical Laboratory Methods

Detection of stanozolol and its metabolites in equine urine by liquid chromatography-electrospray ionization ion trap mass spectrometry.
Detection of anabolic steroids in biological fluids by GC-MS.
Analysis of anabolic steroids /including stanozolol/ in horse urine: Development of a generic enzyme-linked immunosorbent assay (ELISA) for the screening of 17alpha-alkyl anabolic steroid metabolites.
Screening of free 17-alkyl-substituted anabolic steroids in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. All steroids within the study could be selectively detected in urine with detection limits of 0.1-2.0 ng/mL.

Interactions

Anticoagulant effect may be increased during concurrent use with anabolic steroids, especially 17-alpha-alkylated compounds, because of decreased procoagulant factor concentration caused by alteration of procoagulant factor synthesis or catabolism and increased receptor affinity for the anticoagulant; anticoagulant dosage adjustment based on prothrombin time determinations may be required during and following concurrent use. /Anabolic steroids/
Anabolic steroids may decrease blood glucose concentrations; diabetic patients should be closely monitored for signs of hypoglycemia and dosage of hypoglycemic agent adjusted as necessary. /Anabolic steroids/
Concurrent use /of glucocorticoid corticosteroids, especially with significant mineralocorticoid activity; mineralocorticoid corticosteroids; corticotropin, especially prolonged therapeutic use; or sodium-containing medications or foods/ with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic steroids/
Concurrent use of anabolic steroids with somatrem or somatropin may accelerate epiphyseal maturation. /Anabolic steroids/
Concurrent use /of other hepatotoxic medications/ with anabolic steroids may result in an increased incidence of hepatotoxicity; patients, especially those on prolonged administration or those with a history of liver disease, should be carefully monitored. /Anabolic steroids/
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